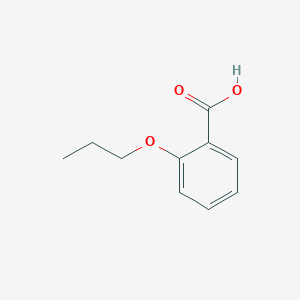

2-Propoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOWWPXTTOCKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337153 | |

| Record name | 2-Propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100-31-4 | |

| Record name | 2-Propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-propoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxybenzoic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Propoxybenzoic acid (2-PBA), a salicylic acid derivative, is a versatile aromatic carboxylic acid with significant applications in pharmaceutical development and organic synthesis. This technical guide provides a comprehensive overview of its core chemical properties, detailed structural elucidation through spectroscopic analysis, established synthesis protocols, and a discussion of its biological activities and applications. Particular focus is placed on its role as an anti-inflammatory agent and a potent inhibitor of platelet aggregation, providing field-proven insights for researchers in drug discovery and development.

Introduction

This compound, systematically named this compound and registered under CAS Number 2100-31-4, is an organic compound featuring a benzoic acid core functionalized with a propoxy group at the ortho-position.[1][2] This structural arrangement confers a unique combination of lipophilicity and acidic character, making it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active agents.[2][3] Its utility is most pronounced in the development of anti-inflammatory and analgesic drugs, as well as in the synthesis of key pharmaceutical ingredients, such as sildenafil.[2] Furthermore, 2-PBA has demonstrated significant efficacy as an inhibitor of collagen-induced platelet aggregation, highlighting its therapeutic potential in cardiovascular research.[2][4] This guide will delve into the fundamental chemical and structural aspects of 2-PBA, providing a robust resource for scientists leveraging this compound in their research endeavors.

Molecular Structure and Elucidation

The molecular structure of this compound underpins its chemical behavior and biological activity. A thorough understanding of its architecture is paramount for its effective application.

Chemical Structure

The fundamental structure of this compound consists of a benzene ring substituted with a carboxylic acid group (-COOH) and a propoxy group (-OCH₂CH₂CH₃) on adjacent carbon atoms (ortho or 1,2-substitution).

Caption: 2D Chemical Structure of this compound.

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following is an expert interpretation of the expected spectral data.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the aromatic, propoxy, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of δ 10-13 ppm. This proton is acidic and its signal is often broad due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (δ 6.8-8.2 ppm). Due to the ortho-disubstitution pattern, a complex multiplet pattern is expected. The proton ortho to the carboxyl group and meta to the propoxy group (at C6) is expected to be the most downfield, likely around δ 8.1 ppm (doublet of doublets). The other aromatic protons will resonate at higher fields.

-

Propoxy Group Protons (-OCH₂CH₂CH₃):

-

-OCH₂-: A triplet at approximately δ 4.0-4.2 ppm, coupled to the adjacent methylene protons.

-

-CH₂-: A sextet (or multiplet) around δ 1.8-2.0 ppm, coupled to both the -OCH₂- and terminal -CH₃ protons.

-

-CH₃: A triplet at approximately δ 1.0-1.1 ppm, coupled to the adjacent methylene protons.[5]

-

2.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing around δ 165-175 ppm.[6]

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the propoxy group (C2) will be significantly downfield (around δ 155-160 ppm) due to the deshielding effect of the oxygen atom. The carbon attached to the carboxylic acid group (C1) will also be downfield. The remaining four aromatic carbons will resonate at higher fields.[7]

-

Propoxy Group Carbons (-OCH₂CH₂CH₃):

-

-OCH₂-: Approximately δ 65-75 ppm.

-

-CH₂-: Approximately δ 20-25 ppm.

-

-CH₃: Approximately δ 10-15 ppm.[6]

-

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[8]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[8]

-

C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1200-1320 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether and carboxylic acid groups.[8]

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.[8]

-

Aliphatic C-H Stretches: Absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching vibrations of the propoxy group.

2.2.4. Mass Spectrometry

In electron ionization mass spectrometry, this compound (molar mass: 180.20 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 180.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve:

-

Loss of the propoxy group (-OC₃H₇) to give a fragment at m/z = 121.

-

Loss of a propyl radical (·C₃H₇) to yield a fragment at m/z = 137.

-

Loss of propene (C₃H₆) via a McLafferty-type rearrangement to produce a fragment at m/z = 138.

-

Loss of a hydroxyl radical (·OH) from the molecular ion, resulting in a peak at m/z = 163.

-

Decarboxylation (loss of CO₂) from the molecular ion is less common but may be observed. A characteristic fragment for benzoic acids is the loss of the carboxyl group, leading to a phenyl cation, however, the propoxy group would influence this. A peak at m/z = 105 corresponding to the benzoyl cation may be observed after cleavage of the ether and hydroxyl groups.[9][10]

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molar Mass | 180.20 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 35-40 °C | [2][4] |

| Boiling Point | 205-207 °C at 5320 Pa (40 mmHg) | [2] |

| Solubility | Soluble in alcohol, ether, DMSO, and methanol; Insoluble in water | [2][4] |

| pKa | 4.24 at 20 °C | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, starting from a salicylic acid derivative. A high-yield protocol involves the propylation of methyl salicylate followed by hydrolysis.[2]

Synthetic Workflow

Caption: High-yield synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-alkoxybenzoic acids.[2]

Materials:

-

Methyl salicylate

-

20% Sodium ethoxide in ethanol solution

-

1-Bromopropane

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Propylation of Methyl Salicylate:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place methyl salicylate (1.0 mol).

-

Cool the flask in an ice bath and slowly add 20% sodium ethoxide in ethanol solution (1.5 mol) dropwise while stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, add 1-bromopropane (2.0 mol) to the reaction mixture at once.

-

Warm the reaction mixture to 40 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis of the Ester:

-

Once the propylation is complete, add a solution of sodium hydroxide (2.5 mol) in water to the reaction mixture.

-

Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-3 hours to ensure complete saponification of the ester.

-

-

Acidification and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully acidify the mixture by adding sulfuric acid or hydrochloric acid dropwise until the pH is approximately 2-3. A white precipitate of this compound will form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the crude product using a Büchner funnel and wash the solid with cold water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

-

Alternatively, the acidified aqueous layer can be extracted with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.[11]

-

Causality Behind Experimental Choices:

-

Use of Methyl Salicylate: The hydroxyl group of salicylic acid is acidic, but protecting the more acidic carboxylic acid group as a methyl ester prevents it from reacting with the base and allows for the selective alkylation of the phenolic hydroxyl group.

-

Sodium Ethoxide as Base: Sodium ethoxide is a strong enough base to deprotonate the phenolic hydroxyl group of methyl salicylate, forming the corresponding phenoxide which is a potent nucleophile for the subsequent reaction with 1-bromopropane.

-

Excess 1-Bromopropane: Using an excess of the alkylating agent helps to drive the reaction to completion and maximize the yield of the desired ether.

-

Alkaline Hydrolysis: The use of sodium hydroxide and heat is a standard and efficient method for the saponification of the methyl ester to the corresponding carboxylate salt.

-

Acidification: The final acidification step is crucial to protonate the carboxylate salt and precipitate the final this compound product, which has low solubility in acidic aqueous solutions.

Chemical Reactivity and Biological Activity

The chemical reactivity of this compound is dictated by its three main components: the carboxylic acid group, the aromatic ring, and the propoxy ether linkage.

Key Reactions

-

Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as esterification with alcohols, conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), and reduction to a primary alcohol.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the substituents are crucial. The propoxy group is an ortho-, para-directing and activating group, while the carboxylic acid group is a meta-directing and deactivating group. The outcome of such reactions will be highly dependent on the specific reaction conditions.

Biological Activity and Mechanism of Action

This compound and related salicylic acid derivatives are known for their anti-inflammatory and antiplatelet activities.[12][13]

5.2.1. Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[13] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. It is hypothesized that 2-alkoxybenzoic acids, like this compound, show a higher affinity for the COX-2 isoform, which is upregulated during inflammation.[12][13] Inhibition of COX-2 leads to a reduction in prostaglandin production, thereby alleviating inflammatory symptoms. Additionally, some evidence suggests that these compounds may also inhibit the NF-κβ signaling pathway, a central regulator of inflammatory responses.[13]

5.2.2. Platelet Aggregation Inhibition

This compound is a very potent inhibitor of collagen-induced platelet aggregation.[2] The mechanism of action for related benzoic acid derivatives involves the inhibition of prostaglandin synthesis within platelets.[14] Specifically, these compounds can inhibit the COX-1 enzyme in platelets, which is responsible for the production of thromboxane A₂ (TXA₂).[15][16] TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA₂ synthesis, this compound reduces the propensity for platelets to aggregate, which is a critical event in thrombosis.[15][16]

Caption: Mechanism of Platelet Aggregation Inhibition by 2-PBA.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in several areas of scientific research and development.

-

Pharmaceutical Intermediate: It serves as a key starting material in the synthesis of various pharmaceuticals.[2][3] Its most notable application is as a precursor in the synthesis of sildenafil (Viagra).[2]

-

Drug Discovery Scaffold: As a salicylic acid derivative with demonstrated anti-inflammatory and antiplatelet activity, it is an attractive scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles.[12][13]

-

Cosmetic Formulations: Due to its anti-inflammatory properties, it is used in skincare products to soothe irritated skin.[3]

-

Agricultural Chemicals: The compound is incorporated into the formulation of some herbicides and pesticides.[3]

-

Material Science: It can be used as a building block for the synthesis of polymers and other advanced materials.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its well-defined chemical structure, predictable reactivity, and established synthesis routes make it a reliable and versatile building block. The potent anti-inflammatory and antiplatelet activities, rooted in the inhibition of key enzymatic pathways, underscore its potential for the development of novel therapeutics. This guide has provided a comprehensive technical overview, from fundamental properties to mechanistic insights, to support and inspire further research and application of this valuable molecule.

References

-

F. A. H. Al-Timimi, K. I. T. Al-Fayadh, and M. I. T. Al-Janabi. (1983). Relationship of Inhibition of Prostaglandin Synthesis in Platelets to Anti-Aggregatory and Anti-Inflammatory Activity of Some Benzoic Acid Derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]

-

C. Caroline, et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

-

ResearchGate. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]

-

D. H. Corcoran, et al. (1976). Inhibition of platelet function with 2,3-dihydroxybenzoic acid. PubMed. [Link]

-

University of Calgary. (n.d.). 1H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Y. Wang, et al. (2017). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis. National Institutes of Health. [Link]

-

PLOS One. (2017). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis. Research Journals. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). [Link]

-

ClinPGx. (n.d.). Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

G. Deir, et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. [Link]

-

G. Govindaraju, et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

D. I. Maes, et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. National Institutes of Health. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

D. W. Dunwell, D. Evans, and T. A. Hicks. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry. [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. [Link]

-

M. V. Varlamov, et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

- Google Patents. (n.d.).

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

-

NIST. (n.d.). 4-Propoxybenzoic acid. NIST Chemistry WebBook. [Link]

-

ScienceReady. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. This compound | C10H12O3 | CID 539215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. This compound | 2100-31-4 [amp.chemicalbook.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. This compound | 2100-31-4 [chemicalbook.com]

- 12. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Relationship of inhibition of prostaglandin synthesis in platelets to anti-aggregatory and anti-inflammatory activity of some benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis | PLOS One [journals.plos.org]

An In-Depth Technical Guide to 2-Propoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical Applications

This guide provides a comprehensive technical overview of 2-Propoxybenzoic acid, a versatile salicylic acid derivative. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthetic protocols, key applications as a pharmaceutical intermediate, and its biological activities, grounding all claims in authoritative scientific literature.

Core Compound Identification and Properties

This compound, also known as o-propoxybenzoic acid or salicylic acid propyl ether, is an aromatic carboxylic acid that serves as a crucial building block in organic synthesis, most notably in the pharmaceutical industry.

Chemical Identity

-

CAS Number: 2100-31-4

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 35-37 °C | |

| Boiling Point | 207 °C at 40 mmHg (5320 Pa) | [2] |

| Solubility | Soluble in alcohol, ether, DMSO, and Methanol. Insoluble in water. | , [2] |

| pKa | 4.24 (at 20°C) |

Spectral Data

Definitive structural elucidation and purity assessment of this compound rely on various spectroscopic techniques. A summary of key spectral features is provided in Table 2.

| Technique | Key Features and Observations |

| ¹H NMR | Data available, but specific chemical shifts vary with solvent. |

| ¹³C NMR | Spectral data is available for this compound.[1] |

| FT-IR | Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~3000-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretch of the ether, and aromatic C-H and C=C bonds are expected.[1] |

| Mass Spec. | Molecular ion peak (M+) at m/z 180. Key fragment ions observed at m/z 147 and 120.[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, starting from a salicylic acid ester. The following protocol describes a high-yield method using methyl salicylate and 1-bromopropane. The causality behind this choice of starting material lies in the protection of the carboxylic acid as an ester, which prevents it from interfering with the etherification of the phenolic hydroxyl group.

Synthesis Workflow Diagram

Caption: Figure 1: High-Yield Synthesis Workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure described in the literature.[2]

Materials:

-

Methyl salicylate (1 mol, 152 g)

-

20% Sodium ethoxide in ethanol solution (510 mL)

-

1-Bromopropane (2 mol, 218 g)

-

Sodium hydroxide

-

Sulfuric acid

-

Ethanol

-

1000 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Cooling bath

Procedure:

-

Reaction Setup: Equip a 1000 mL three-neck round-bottom flask with a mechanical stirrer and place it in a cooling bath.

-

Deprotonation: Add methyl salicylate (152 g, 1 mol) to the flask. While cooling and stirring, slowly add 510 mL of a 20% sodium ethoxide in ethanol solution. The sodium ethoxide acts as a strong base to deprotonate the phenolic hydroxyl group of methyl salicylate, forming a more nucleophilic phenoxide.

-

Etherification: To the resulting solution, add 1-bromopropane (218 g, 2 mol) in one portion.

-

Reaction: Heat the reaction mixture to 40°C and maintain this temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Once the etherification is complete, the resulting methyl 2-propoxybenzoate is hydrolyzed. Add a solution of sodium hydroxide in water/ethanol and heat the mixture to reflux to convert the ester to the sodium salt of the carboxylic acid.

-

Acidification and Isolation: After cooling the reaction mixture, remove the ethanol by distillation. Acidify the aqueous residue with sulfuric acid to precipitate the this compound.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain high-purity this compound.

Applications in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most prominent role is as a key starting material for Sildenafil (Viagra), a potent selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[2][3]

Synthesis of Sildenafil

The synthesis of Sildenafil from this compound involves a multi-step process that begins with the chlorosulfonylation of the benzene ring. This is a critical step that introduces a reactive sulfonyl chloride group, which is then converted to a sulfonamide.

Reaction Scheme for the Initial Steps in Sildenafil Synthesis:

Caption: Figure 2: Initial steps in Sildenafil synthesis from this compound.

The resulting sulfonamide is then coupled with a pyrazole derivative, followed by cyclization to form the final sildenafil structure.[4][5][6]

Biological Activity and Mechanism of Action

As a derivative of salicylic acid, this compound exhibits biological activities characteristic of this class of compounds, notably anti-inflammatory and anti-platelet effects.

Anti-inflammatory and Analgesic Effects

This compound is reported to have anti-inflammatory and analgesic properties.[2] The mechanism of action for salicylic acid derivatives generally involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8][9]

Inhibition of Platelet Aggregation

This compound is a very effective inhibitor of collagen-induced aggregation of human platelets.[2] This activity is also linked to its ability to inhibit prostaglandin synthesis within the platelets.[10] Specifically, it inhibits the formation of thromboxane A₂, a potent platelet aggregator, by blocking the COX-1 enzyme in platelets.[11]

Proposed Mechanism of Action:

Caption: Figure 3: Proposed Mechanism of Action for this compound's Anti-Platelet Activity.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, established synthetic routes, and critical role as a precursor to high-value pharmaceuticals like Sildenafil underscore its importance. Furthermore, its inherent biological activities as an anti-inflammatory and anti-platelet agent, stemming from its salicylic acid backbone, open avenues for further research and development. This guide has provided a detailed, technically grounded overview to support and inform researchers in their work with this versatile molecule.

References

-

Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (URL: [Link])

-

Relationship of Inhibition of Prostaglandin Synthesis in Platelets to Anti-Aggregatory and Anti-Inflammatory Activity of Some Benzoic Acid Derivatives. PubMed. (URL: [Link])

-

This compound | C10H12O3 | CID 539215. PubChem. (URL: [Link])

-

Synthesis of Sildenafil Citrate. (URL: [Link])

-

peroxybenzoic acid. Organic Syntheses Procedure. (URL: [Link])

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PubMed Central. (URL: [Link])

-

This compound. ChemBK. (URL: [Link])

- Process for preparing sildenafil.

-

Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis. National Institutes of Health. (URL: [Link])

-

A Synthesis of Sildenafil. UKEssays.com. (URL: [Link])

- Synthesis method of 2-ethoxybenzoic acid compound.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

-

Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. (URL: [Link])

-

4-Propoxybenzoic Acid | C10H12O3 | CID 138500. PubChem. (URL: [Link])

-

IR Absorption Table. (URL: [Link])

-

Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. PubMed Central. (URL: [Link])

-

Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis. Semantic Scholar. (URL: [Link])

-

13C NMR Spectrum (PHY0064709). PhytoBank. (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (URL: [Link])

-

PL inhibited collagen-induced platelet reactivity. (A) Platelets were... ResearchGate. (URL: [Link])

-

mass spectra - fragmentation patterns. Chemguide. (URL: [Link])

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. (URL: [Link])

-

p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. (URL: [Link])

-

Inhibition of collagen-induced platelet aggregation by Sanggenon N via the Ca 2+ signaling pathway. KoreaScience. (URL: [Link])

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. (URL: [Link])

-

4-Propoxybenzoic acid. NIST WebBook. (URL: [Link])

-

IR Chart. (URL: [Link])

-

Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. (URL: [Link])

-

2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. (URL: [Link])

Sources

- 1. This compound | C10H12O3 | CID 539215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6066735A - Process for preparing sildenafil - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship of inhibition of prostaglandin synthesis in platelets to anti-aggregatory and anti-inflammatory activity of some benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of 2-Propoxybenzoic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-propoxybenzoic acid in organic solvents, a critical parameter for its development as a pharmaceutical agent. While extensive quantitative solubility data for this compound is not widely available in public literature, this document synthesizes foundational knowledge of its physicochemical properties, qualitative solubility, and the established methodologies for its empirical determination and theoretical modeling. By leveraging extensive data on the parent compound, benzoic acid, and other substituted benzoic acids, this guide offers researchers, scientists, and drug development professionals a robust framework for understanding, measuring, and predicting the solubility of this compound. The guide details experimental protocols, explores the influence of solvent properties and temperature, and introduces thermodynamic models for data correlation, thereby providing a practical and scientifically rigorous resource for the pharmaceutical sciences.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound, a derivative of salicylic acid, is a compound of interest in the pharmaceutical industry, serving as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1][2] Its therapeutic efficacy and bioavailability are intrinsically linked to its solubility, which governs its dissolution rate, absorption, and overall pharmacokinetic profile. A thorough understanding of the solubility of this compound in a range of organic solvents is paramount for a variety of stages in drug development, from synthesis and purification to formulation and dosage form design.

This guide aims to equip researchers with the necessary tools to approach the solubility assessment of this compound. In the absence of extensive published quantitative data for this specific compound, we will draw upon the well-documented solubility of its parent compound, benzoic acid, and other substituted benzoic acids to illustrate key principles and methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties influence the intermolecular forces between the solute and solvent molecules, which ultimately determine the extent of dissolution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| Melting Point | 35-37 °C | [4] |

| Boiling Point | 207 °C at 40 mmHg | [4] |

| pKa | 4.24 (at 20 °C) | [5] |

| XLogP3 | 2.5 | [3] |

| Appearance | Off-white solid | [4] |

The presence of the carboxylic acid group confers a degree of polarity and the capacity for hydrogen bonding, while the propoxy group and the benzene ring contribute to its lipophilicity. The calculated XLogP3 value of 2.5 suggests a moderate lipophilicity, indicating that it will likely exhibit favorable solubility in a range of organic solvents.[3]

Qualitative Solubility Profile of this compound

Published data indicates a general solubility profile for this compound:

This qualitative information aligns with the compound's chemical structure. The nonpolar benzene ring and propoxy group interact favorably with organic solvents, while the polar carboxylic acid group's interaction with water is not sufficient to overcome the hydrophobic nature of the rest of the molecule.

Quantitative Solubility: A Case Study of Benzoic Acid

Due to the limited availability of quantitative solubility data for this compound, we will examine the extensively studied solubility of benzoic acid in various organic solvents. This serves as an excellent model for understanding the factors that govern the solubility of substituted benzoic acids.

The solubility of benzoic acid generally increases with the polarity of the solvent and its ability to engage in hydrogen bonding. For instance, its solubility is significantly higher in alcohols and acetone compared to nonpolar solvents like toluene and hexane.[1] Furthermore, solubility is a temperature-dependent phenomenon, typically increasing with a rise in temperature, indicating an endothermic dissolution process.[7][8]

Table 1: Mole Fraction Solubility (x) of Benzoic Acid in Selected Organic Solvents at Various Temperatures

| Solvent | 298.15 K (25 °C) | 308.15 K (35 °C) | 318.15 K (45 °C) |

| Methanol | 0.298 | 0.389 | 0.491 |

| Ethanol | 0.255 | 0.339 | 0.435 |

| 2-Propanol | 0.211 | 0.288 | 0.378 |

| Acetone | 0.355 | 0.450 | 0.550 |

| Ethyl Acetate | 0.231 | 0.312 | 0.407 |

| Toluene | 0.049 | 0.075 | 0.111 |

Note: Data compiled and interpolated from various sources for illustrative purposes.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. The following are standard methods applicable to a compound like this compound.

Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known mass of the supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the clear, saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point) until a constant weight of the dried this compound residue is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent.

Isothermal Shake-Flask Method followed by Spectroscopic Analysis

This method is suitable for compounds with a chromophore that allows for UV-Vis spectrophotometric quantification.

Protocol:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the gravimetric method.

-

Sampling and Dilution: After allowing the solid to settle, carefully withdraw a precise volume of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate the concentration in the original saturated solution.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating and predicting solubility data, as well as for understanding the dissolution process.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of solubility and can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of solution.[9] The equation is given by:

ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

where:

-

x is the mole fraction solubility

-

ΔH°_sol is the standard enthalpy of solution

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

-

ΔS°_sol is the standard entropy of solution

A plot of ln(x) versus 1/T, known as a van't Hoff plot, should yield a straight line with a slope of -ΔH°_sol/R and an intercept of ΔS°_sol/R.[10]

The Jouyban-Acree Model

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate correlation.[11][12] It relates the solubility in a mixture to the solubilities in the individual pure solvents:

ln(x_m,T) = w₁ * ln(x₁,T) + w₂ * ln(x₂,T) + (w₁ * w₂ / T) * Σ[Jᵢ * (w₁ - w₂)^i]

where:

-

x_m,T is the mole fraction solubility in the mixture at temperature T

-

x₁,T and x₂,T are the mole fraction solubilities in the pure solvents 1 and 2 at temperature T

-

w₁ and w₂ are the mass fractions of the solvents in the mixture

-

Jᵢ are the model constants obtained by regression of experimental data

This model is particularly useful in formulation development, where optimizing the composition of a solvent system is often required.

Relationship Between Thermodynamic Parameters

Caption: Interrelation of key thermodynamic parameters in solubility.

Conclusion and Future Directions

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a comprehensive framework for researchers to approach its solubility assessment. By understanding its physicochemical properties, leveraging data from analogous compounds like benzoic acid, and employing robust experimental and theoretical methods, the solubility profile of this compound can be thoroughly characterized.

Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures. This data would be invaluable for the development of predictive thermodynamic models, ultimately facilitating more efficient and informed drug development processes.

References

- Fakhree, M. A. A., et al. (2012). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K.

- García, C., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Reactions, 3(3), 392-414.

- Hu, X., Lin, R., & Zong, H. (1999). Enthalpies and Entropies of Dissolution and Dissociation of Benzoic Acid in EtOH-H2O and i-PrOH-H2O Mixtures. Acta Physico-Chimica Sinica, 15(9), 838-844.

- IUPAC-NIST. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceuticals, 15(3), 381.

-

ChemBK. (2024). This compound. Retrieved from [Link]

- Long, B., et al. (2010). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. Fluid Phase Equilibria, 297(2), 113-119.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Fine Chemical for Multiple Industries. Retrieved from [Link]

- O'Connell, J. P., & Haile, J. M. (2005).

- Pires, M. A., & Franco, R. W. A. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.

- Shayanfar, A., & Jouyban, A. (2019). Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Pharmaceutical Sciences, 25(2), 165-173.

-

ChemBK. (2024). 2-n-Propoxybenzoic acid. Retrieved from [Link]

- Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(12), 1775-1786.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Al-Maaieh, A., & Flanagan, D. R. (2002). Thermodynamic solvation parameters for saturated benzoic acid and some of its derivatives in binary mixtures of ethanol and water. Journal of Biochemical Technology, 9(2), 42-47.

-

Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

- Cheng, W., et al. (2012). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.

-

Fakhree, M. A. A., et al. (2012). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. Retrieved from [Link]

- Jouyban, A., et al. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Journal of Drug Delivery Science and Technology, 22(5), 451-454.

Sources

- 1. researchgate.net [researchgate.net]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. This compound | C10H12O3 | CID 539215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2100-31-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

2-Propoxybenzoic acid synthesis from salicylic acid

An In-depth Technical Guide to the Synthesis of 2-Propoxybenzoic Acid from Salicylic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable building block in the pharmaceutical and chemical industries.[1][2] It is primarily used as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1][2][3][4] This guide moves beyond a simple recitation of steps to explore the mechanistic underpinnings, strategic considerations for process optimization, and field-proven protocols designed for reproducibility and high yield.

Strategic Overview: The Williamson Ether Synthesis Approach

The most direct and widely employed method for preparing this compound from salicylic acid is the Williamson ether synthesis.[5][6] This robust S_N2 reaction is the cornerstone of ether synthesis in both laboratory and industrial settings due to its reliability and broad scope.[6][7]

The core principle involves the deprotonation of the phenolic hydroxyl group of salicylic acid to form a potent sodium or potassium phenoxide nucleophile. This phenoxide then attacks an electrophilic propyl halide, such as 1-bromopropane or 1-iodopropane, displacing the halide and forming the desired ether linkage.[6][8]

Key Mechanistic Considerations:

Salicylic acid possesses two acidic protons: one on the carboxylic acid group (pKa ≈ 2.97) and one on the phenolic hydroxyl group (pKa ≈ 13.0).

-

Selective Deprotonation: A sufficiently strong base will deprotonate both acidic sites. However, the resulting phenoxide is a significantly stronger nucleophile than the resonance-stabilized carboxylate. Therefore, the subsequent alkylation occurs selectively on the oxygen of the phenolic group.

-

The S_N2 Reaction: The reaction proceeds via a concerted, bimolecular nucleophilic substitution (S_N2) mechanism.[5][6] For this reason, primary alkyl halides (e.g., 1-bromopropane) are ideal substrates as they minimize steric hindrance and prevent competing elimination reactions, which are prevalent with secondary and tertiary halides.[5][6]

Caption: The S_N2 mechanism for this compound synthesis.

Experimental Protocols: A Tale of Two Routes

While direct alkylation of salicylic acid is feasible, an alternative route involving initial esterification of the carboxylic acid is often preferred to prevent side reactions and simplify purification.[9][10] This guide details both methods.

Route 1: Direct Alkylation of Salicylic Acid

This method prioritizes speed and fewer reaction steps. The primary challenge lies in minimizing the potential for the alkylating agent to esterify the carboxylic acid group, forming propyl 2-propoxybenzoate as a byproduct.

Table 1: Reagents and Materials for Direct Alkylation

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 0.1 | 1.0 | 13.81 g |

| Potassium Carbonate | K₂CO₃ | 138.21 | 0.15 | 1.5 | 20.73 g |

| 1-Bromopropane | C₃H₇Br | 123.00 | 0.12 | 1.2 | 14.76 g (10.8 mL) |

| Acetone | C₃H₆O | 58.08 | - | - | 200 mL |

Step-by-Step Protocol:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (13.81 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

-

Solvent Addition: Add 200 mL of acetone. Stir the suspension vigorously at room temperature. The use of a polar aprotic solvent like acetone facilitates the S_N2 reaction.

-

Alkylation: Add 1-bromopropane (10.8 mL, 0.12 mol) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up (Solvent Removal): After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃). Wash the salts with a small amount of acetone. Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

-

Work-up (Extraction): Dissolve the resulting residue in 150 mL of water. This aqueous solution will contain the potassium salt of this compound. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted 1-bromopropane and potential ester byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 2 M HCl.[7] The this compound will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any remaining salts.

-

Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture.[11] The expected yield is typically in the range of 80-90%.

Caption: Experimental workflow for the direct alkylation of salicylic acid.

Route 2: Optimized Synthesis via Methyl Ester Intermediate

This route, adapted from a similar synthesis, minimizes the formation of ester byproducts and can result in a cleaner crude product, simplifying purification.[9][10] It involves three distinct stages: esterification, etherification, and hydrolysis.

Step-by-Step Protocol:

-

Stage 1: Esterification (Methyl Salicylate Synthesis)

-

Combine salicylic acid (13.8 g, 0.1 mol), methanol (100 mL), and concentrated sulfuric acid (2 mL) in a round-bottom flask.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, remove the excess methanol via rotary evaporation, and dissolve the residue in diethyl ether.

-

Wash the ether solution with water, then with a 5% sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl salicylate as an oil.

-

-

Stage 2: Williamson Ether Synthesis

-

Dissolve the methyl salicylate from Stage 1 in 150 mL of acetone.

-

Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and 1-bromopropane (10.8 mL, 0.12 mol).

-

Reflux the mixture for 12-18 hours until TLC indicates the consumption of the starting material.

-

Work up the reaction as described in Route 1 (steps 5 & 6, but without the acidification step), extracting the methyl 2-propoxybenzoate product into an organic solvent like diethyl ether. Evaporate the solvent to obtain the crude ester.

-

-

Stage 3: Saponification (Hydrolysis)

-

Dissolve the crude methyl 2-propoxybenzoate in 100 mL of a 10% solution of KOH in 50% aqueous ethanol.[9][10]

-

Reflux the mixture for 2-4 hours, which hydrolyzes the ester to the potassium salt of the carboxylic acid.

-

Distill off the ethanol and propanol.

-

Cool the remaining aqueous residue and acidify with 2 M HCl to precipitate the final product.

-

Isolate and purify the this compound as described in Route 1 (steps 8-10).

-

Process Optimization & Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reflux time and monitor via TLC. Consider using 1-iodopropane, which has a better leaving group, or a more polar aprotic solvent like DMF. |

| Side reactions (e.g., elimination). | This is unlikely with a primary halide but ensure the temperature does not significantly overshoot the reflux point. | |

| Impure Product | Presence of unreacted salicylic acid. | Ensure sufficient base and alkylating agent are used. During work-up, a base wash (e.g., NaHCO₃) can remove unreacted salicylic acid before acidification, but this can complicate the separation. Proper acidification and recrystallization are key. |

| Formation of propyl 2-propoxybenzoate (Route 1). | This side product is an ester. The final saponification and acidification steps in Route 2 are designed to eliminate this issue. For Route 1, careful washing of the aqueous product solution with ether before acidification can help remove it. | |

| Difficulty in Purification | Oily product instead of solid. | This indicates impurities. Ensure the work-up was thorough. Try recrystallizing from a different solvent system (e.g., toluene, heptane). If recrystallization fails, column chromatography may be necessary. |

Safety Considerations

-

Reagents: Handle strong bases like KOH and NaOH with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they are corrosive.[7]

-

Solvents: Acetone and diethyl ether are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Alkylating Agents: 1-Bromopropane is a hazardous substance. Always handle it within a fume hood and wear appropriate PPE.

-

Reaction Conditions: Refluxing flammable solvents requires proper setup with securely clamped glassware and a controlled heating source (e.g., a heating mantle with a stirrer).

References

- Brauer, G. M., & Argentar, H. (1968). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 72A(4), 313–317.

- National Bureau of Standards. (1968). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry.

- ChemBK. (2024). This compound. ChemBK.

- ChemicalBook. (2023). This compound | 2100-31-4. ChemicalBook.

- BenchChem. (2025). Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- University of Michigan-Dearborn. (n.d.). Experiment 06: Williamson Ether Synthesis.

- Chem-Impex. (n.d.). This compound.

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

- ChemicalBook. (n.d.). This compound | 2100-31-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Fine Chemical for Multiple Industries.

- National Center for Biotechnology Information. (n.d.). This compound.

- Google Patents. (n.d.).

- Royal Society of Chemistry. (n.d.). The preparation of 2-hydroxybenzoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 2100-31-4 [amp.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. This compound | 2100-31-4 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Propoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-propoxybenzoic acid, structural analogs of salicylic acid, represent a promising class of compounds with significant therapeutic potential, particularly in the realms of inflammation and analgesia. As a Senior Application Scientist, this guide provides an in-depth exploration of the anticipated mechanism of action for these molecules, grounded in established pharmacological principles and cutting-edge experimental validation techniques. We will delve into the primary molecular target, the cyclooxygenase (COX) enzymes, and extend our investigation to plausible secondary targets, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels. This document is designed to be a practical and authoritative resource, offering not just theoretical knowledge but also detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: A Salicylic Acid Lineage and the Primary Mechanistic Hypothesis

This compound serves as a foundational scaffold for a variety of derivatives with potential therapeutic applications.[1][2][3][4] Its structural relationship to salicylic acid, the progenitor of non-steroidal anti-inflammatory drugs (NSAIDs), strongly suggests that its derivatives will share a similar mechanism of action. The vast body of evidence surrounding NSAIDs points to the inhibition of cyclooxygenase (COX) enzymes as the primary mode of action for their anti-inflammatory, analgesic, and antipyretic effects.[5][6][7][8]

Therefore, the central hypothesis of this guide is that This compound derivatives function primarily as inhibitors of COX-1 and/or COX-2 . By blocking these enzymes, they are expected to interfere with the biosynthesis of prostaglandins, key lipid mediators of inflammation and pain.[9][10] This guide will first thoroughly explore this primary mechanism and then discuss potential secondary or off-target activities that could contribute to their overall pharmacological profile.

The Primary Target: Cyclooxygenase and the Prostaglandin Cascade

The therapeutic effects of NSAIDs are predominantly attributed to their inhibition of the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[6][11][12] PGH2 is the precursor to a variety of prostaglandins (like PGE2, PGI2) and thromboxanes, collectively known as prostanoids.[11][12][13]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[7][14]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[14] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[5][14]

The anti-inflammatory efficacy of NSAIDs is largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the concurrent inhibition of COX-1.[7][14] Consequently, the development of COX-2 selective inhibitors has been a major goal in drug discovery.

Visualizing the Prostaglandin Synthesis Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to various prostanoids. The inhibitory action of NSAIDs, including the hypothesized action of this compound derivatives, is also depicted.

Caption: Prostaglandin synthesis pathway and the inhibitory role of NSAIDs.

Experimental Validation of the Primary Mechanism

To rigorously test the hypothesis that this compound derivatives act as COX inhibitors, a combination of in vitro enzymatic and cell-based assays is essential.

In Vitro Cyclooxygenase Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. It is a critical first step in determining the potency (IC50) and selectivity of the derivatives.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Cayman Chemical Cat. No. 701050, BPS Bioscience Cat. No. 82210).[15][16][17]

-

Reagent Preparation:

-

Prepare the assay buffer, heme, and arachidonic acid (substrate) solutions according to the manufacturer's instructions.

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes to the specified concentration.

-

Prepare a series of dilutions of the this compound derivative and a reference compound (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective) in DMSO. A typical concentration range would be 0.01 µM to 100 µM.

-

-

Assay Procedure (96-well plate format):

-

For each enzyme (COX-1 and COX-2), set up the following wells in duplicate:

-

100% Initial Activity: 160 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL DMSO (vehicle).

-

Inhibitor Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL of the test compound dilution.

-

Background: 160 µL Assay Buffer, 10 µL Heme, 10 µL of heat-inactivated enzyme, 10 µL DMSO.

-

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Incubate for 2 minutes at 37°C.

-

Add 10 µL of a reducing agent (e.g., stannous chloride) to terminate the COX reaction and convert PGH2 to the more stable PGF2α.

-

The peroxidase activity, which is a component of the COX enzyme, is then measured colorimetrically. Add 20 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Read the absorbance at 590 nm after a 5-minute incubation.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.

-

Data Presentation: Hypothetical COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative X | 15.2 | 0.8 | 19 |

| Ibuprofen | 5.1 | 15.3 | 0.33 |

| Celecoxib | 25.5 | 0.05 | 510 |

A higher selectivity index indicates greater selectivity for COX-2.

Cell-Based Assay for Anti-Inflammatory Activity

This assay assesses the ability of the test compound to suppress the production of prostaglandins in a cellular model of inflammation, providing a more physiologically relevant measure of its anti-inflammatory potential.

Experimental Protocol: LPS-Induced PGE2 Production in THP-1 Macrophages

This protocol utilizes the human monocytic THP-1 cell line, which can be differentiated into macrophages.[18][19]

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To differentiate the monocytes into macrophages, seed the cells in a 96-well plate and treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours.

-

-

Inflammatory Stimulation and Treatment:

-

Pre-treat the differentiated macrophages with various concentrations of the this compound derivative or a reference NSAID for 1 hour.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of PGE2 Production:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Measure the concentration of prostaglandin E2 (PGE2) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production.

-

Visualizing the Cell-Based Assay Workflow

Caption: Workflow for the cell-based anti-inflammatory assay.

Investigating Potential Secondary Mechanisms

While COX inhibition is the most probable primary mechanism, a comprehensive understanding requires exploring potential off-target effects, which are known for some NSAIDs.[5]

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play key roles in metabolism and inflammation.[20][21] Some NSAIDs, such as indomethacin, have been shown to modulate PPAR activity, which may contribute to their overall effects.[5]

Screening for PPAR Activity: Reporter Gene Assay

A common method to assess PPAR modulation is a reporter gene assay.[20]

-

Principle: Cells are co-transfected with a plasmid expressing a PPAR isotype (PPARα, PPARγ, or PPARδ) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

-

Procedure: The transfected cells are treated with the this compound derivative. If the compound activates the PPAR, it will bind to the receptor, which then binds to the PPRE and drives the expression of the reporter gene.

-

Readout: The activity of the reporter gene product (e.g., luminescence for luciferase) is measured. An increase in signal indicates agonism, while a decrease in the presence of a known agonist indicates antagonism.

Transient Receptor Potential (TRP) Channels

TRP channels are a family of ion channels involved in the sensation of temperature, pain, and other stimuli.[22][23][24][25] Some NSAIDs, particularly those from the fenamate class, are known to modulate the activity of certain TRP channels, which could influence their analgesic properties.[26][27]

Assessing TRP Channel Modulation: Patch-Clamp Electrophysiology

The gold-standard technique for studying the direct effects of a compound on ion channels is patch-clamp electrophysiology.[22][23][28][29]

-

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing the TRP channel of interest. This allows for the precise control of the membrane voltage and the measurement of minute ionic currents flowing through the channel.

-

Procedure: The this compound derivative is applied to the cell, and any changes in the channel's activity (e.g., activation, inhibition, or altered gating properties) are recorded.

-

Readout: The recorded currents provide direct evidence of the compound's effect on the ion channel's function.

Visualizing the Patch-Clamp Principle

Caption: Principle of whole-cell patch-clamp electrophysiology.

Conclusion: Building a Comprehensive Mechanistic Profile

The evidence strongly suggests that this compound derivatives exert their primary pharmacological effects through the inhibition of cyclooxygenase enzymes . A thorough investigation following the detailed protocols in this guide will enable researchers to:

-

Quantify the potency (IC50) of their compounds against COX-1 and COX-2.

-

Determine the COX-2 selectivity index, a crucial parameter for predicting therapeutic efficacy versus gastrointestinal side effects.

-

Confirm the anti-inflammatory activity in a relevant cellular model and determine the cellular potency (EC50).

-

Explore potential off-target activities on other relevant molecular targets like PPARs and TRP channels.

By systematically applying these methodologies, drug development professionals can build a robust and comprehensive mechanistic profile for novel this compound derivatives. This detailed understanding is fundamental for guiding lead optimization, predicting in vivo efficacy and safety, and ultimately, advancing new therapeutic agents toward clinical application.

References

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmaceutical Sciences. [Link]

- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

-

Electrophysiological Methods for the Study of TRP Channels. NCBI Bookshelf. [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

-

Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Reactome Pathway Database. [Link]

- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S.

-

Electrophysiological Methods for the Study of TRP Channels. PubMed. [Link]

-

Prostaglandin Synthesis. Biology LibreTexts. [Link]

-

High content cell-based assay for the inflammatory pathway. SPIE Digital Library. [Link]

-

Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PubMed Central. [Link]

-

Prostaglandin synthesis pathway. PGs originate from the AA released... ResearchGate. [Link]

-

Introduction to Prostaglandin. Creative Diagnostics. [Link]

-

Prostaglandin - Wikipedia. Wikipedia. [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

-

Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]

-

Electrophysiological Methods for the Study of TRP Channels | Request PDF. ResearchGate. [Link]

-

Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. [Link]

-

Methods Used for Studying TRP Channel Functions in Sensory Neurons. NCBI Bookshelf. [Link]

-

Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. [Link]

-

Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Link]

-

COX Colorimetric Inhibitor Screening Assay Kit. Creative BioMart. [Link]

-

Activation of PPARδ: from computer modelling to biological effects. PubMed Central. [Link]

-

Transient Receptor Potential channels (TRP) in GtoPdb v.2023.1. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Transient Receptor Potential channels (TRP) in GtoPdb v.2023.1. Edinburgh Diamond. [Link]

-

Propoxycaine. PubChem. [Link]

-

Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. [Link]

-

What are the best techniques to measure PPAR gamma activity? ResearchGate. [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. [Link]

-

2-n-Propoxybenzoic acid. ChemBK. [Link]

-

Virtual Screening as a Technique for PPAR Modulator Discovery. PubMed Central. [Link]

-